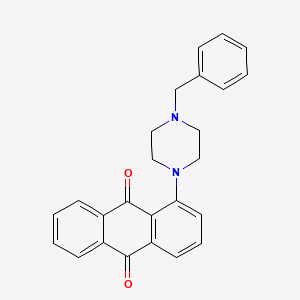

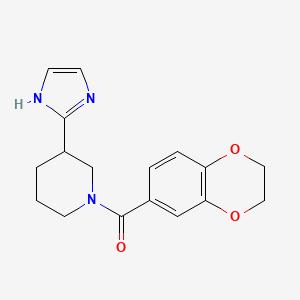

![molecular formula C16H13N3O6 B5547573 N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)

N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of organic chemicals known for their complex molecular structures. However, specific studies directly focusing on N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide are scarce.

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions. For instance, 2-hydroxy-N'-(5-hydroxy-2-nitrobenzylidene)-3-methylbenzohydrazide is prepared by condensing 5-hydroxy-2-nitrobenzaldehyde and 2-hydroxy-3-methylbenzohydrazide in methanol, indicating a possible route for synthesizing related compounds (Zhao-Fu Zhu, Li Shao, & Xi-hai Shen, 2012).

Molecular Structure Analysis

Molecular structure is typically determined using X-ray crystallography. As an example, the crystal structure of a related compound, 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N'-(1E)-1-phenylethylideneacetohydrazide, showed specific bonding patterns and angles, which can be extrapolated to understand similar compounds (N. Vinutha et al., 2013).

Chemical Reactions and Properties

These compounds typically exhibit reactions characteristic of hydrazides and nitro compounds. For example, reactions involving nitration and hydroxylation, as seen in studies with benzene and nitrobenzene derivatives, might be relevant (D. Vione et al., 2004).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystal structure can be inferred from similar compounds. For instance, Schiff base compounds like N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide show specific crystallization patterns and solubility characteristics (H. Yathirajan et al., 2007).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with other chemicals can be understood from studies on similar compounds. For example, N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide provides insights into the reactivity and stability of similar molecular structures (Ersin Inkaya et al., 2012).

科学的研究の応用

Nonlinear Optical Properties

Research into the nonlinear optical properties of hydrazones, including compounds structurally related to N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide, has shown significant promise. These studies investigate their potential in applications such as optical limiters and switches. The investigation of third-order nonlinear optical properties using techniques like the single beam z-scan technique has revealed that these compounds exhibit two-photon absorption, making them candidates for optical device applications (Naseema et al., 2010).

Catalytic Applications

The catalytic hydroxylation of benzene to phenol is a process of significant industrial interest, with research into catalysts based on molecular sieves showing outstanding performances. This process, which can use hydrogen peroxide as an oxidant, highlights the potential for using related compounds in catalytic applications to improve efficiency and selectivity (Jiang et al., 2013).

Environmental Remediation

The microbial degradation of explosives, such as the transformation of nitroaromatic compounds in environmental settings, has been studied extensively. These research efforts aim at understanding and harnessing microbial processes for the biotransformation or mineralization of pollutants, indicating the relevance of nitroaromatic compounds in environmental science (Hawari et al., 2000).

Synthetic Applications

Synthetic chemistry research has explored the use of nitrobenzenesulfonylhydrazide (NBSH) as a reagent for various transformations, such as the synthesis of allenes from propargylic alcohols, highlighting the utility of related compounds in synthetic methodologies. The mild reaction conditions and versatility of these reagents underscore their importance in organic synthesis (Myers et al., 1997).

Ionic Sensor Development

Research into the development of ionic sensors based on (E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide (MNBBSH) derivatives has shown potential for the selective detection of yttrium ion (Y3+). This work illustrates the application of these compounds in analytical chemistry for the sensitive and selective detection of specific metal ions (Hussain et al., 2017).

特性

IUPAC Name |

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O6/c20-16(9-23-12-4-2-1-3-5-12)18-17-8-11-6-14-15(25-10-24-14)7-13(11)19(21)22/h1-8H,9-10H2,(H,18,20)/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJBTGDAFDUATG-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B5547507.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)

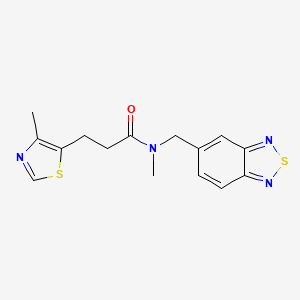

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)

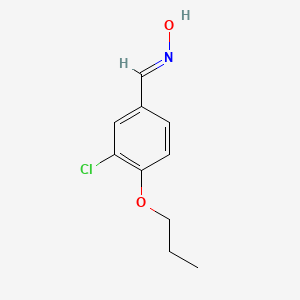

![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

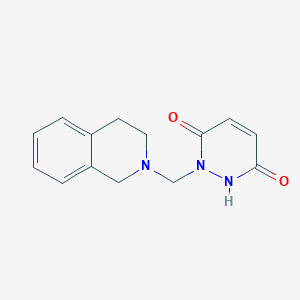

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)